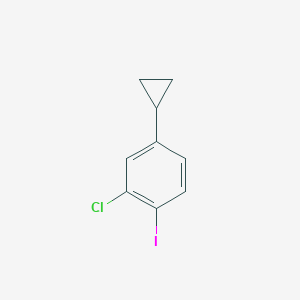

![molecular formula C15H14N2O4S B2612442 2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime CAS No. 860786-02-3](/img/structure/B2612442.png)

2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

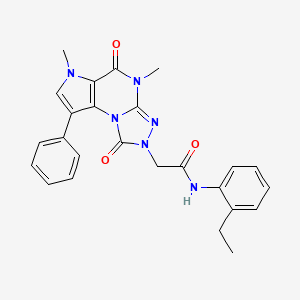

2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime (2-MNB-O-Me) is a chemical compound used in scientific research. It is a derivative of nitrobenzene and is composed of a sulfur atom linked to a phenyl group, with a nitro group and a methyloxime group attached to the sulfur atom. 2-MNB-O-Me has a wide range of applications in scientific research, including biochemical processes, drug synthesis, and as a reagent in laboratory experiments.

科学的研究の応用

Pharmaceutical Synthesis:

(E)-Methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine: serves as a valuable intermediate in the synthesis of pharmaceutically relevant compounds. Researchers have explored its use in the preparation of novel drug-like molecules. For instance, transaminase-mediated synthesis has been employed to produce enantiopure 1-(3’,4’-disubstituted phenyl)propan-2-amines, which are found in approximately 40% of active pharmaceutical ingredients . The compound’s unique structure allows for diverse modifications, making it a promising building block for drug development.

Anticancer Research:

The compound’s nitro and sulfanyl moieties make it an interesting candidate for anticancer studies. Researchers have investigated its cytotoxic effects and potential as an antiproliferative agent. Further exploration of its mechanism of action and interactions with cancer cells could reveal novel therapeutic strategies .

Antiviral Properties:

Given the increasing need for antiviral agents, scientists have evaluated the antiviral activity of (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine . Preliminary results suggest that it may exhibit inhibitory effects against certain viruses. Further studies are warranted to understand its mode of action and potential applications in antiviral drug development .

Materials Science:

The compound’s unique combination of functional groups (nitro, sulfanyl, and methoxy) makes it intriguing for materials science applications. Researchers have explored its use as a precursor for functionalized polymers, nanoparticles, and thin films. Its reactivity and stability under different conditions offer opportunities for tailoring material properties .

Organic Synthesis and Catalysis:

Organic chemists have utilized (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine as a versatile reagent in various synthetic transformations. Its ability to participate in condensation reactions, cyclizations, and cross-coupling processes makes it valuable for constructing complex organic molecules. Additionally, its oxime functionality allows for selective transformations under mild conditions .

Biochemical Research:

Researchers studying enzyme mechanisms and substrate specificity have employed this compound as a probe or substrate. Its unique structural features enable investigations into enzyme-catalyzed reactions, binding interactions, and stereochemistry. By using it as a tool, scientists gain insights into biological processes and enzyme kinetics .

特性

IUPAC Name |

(E)-N-methoxy-1-[2-(3-methoxyphenyl)sulfanyl-5-nitrophenyl]methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-20-13-4-3-5-14(9-13)22-15-7-6-12(17(18)19)8-11(15)10-16-21-2/h3-10H,1-2H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBCLRVCDQPCSI-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B2612361.png)

![9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2612362.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B2612365.png)

![Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2612369.png)

![1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612377.png)

![3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2612378.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2612379.png)

![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/no-structure.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2612382.png)